molecular formula C10H14N4 B15239610 6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15239610
M. Wt: 190.25 g/mol
InChI Key: YFWHBCSJZCHOGV-UHFFFAOYSA-N
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Description

6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is an organic compound characterized by the presence of an aminophenyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 4-aminobenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular processes, such as DNA replication and protein synthesis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl)arsonic acid: This compound shares the aminophenyl group but has different chemical properties and applications.

    2-(4-Aminophenyl)benzothiazole: Another compound with an aminophenyl group, known for its antimicrobial activity.

Uniqueness

6-(4-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

6-(4-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C10H14N4/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-4,9H,5-6,11H2,(H3,12,13,14)

InChI Key

YFWHBCSJZCHOGV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC=C(C=C2)N)N

Origin of Product

United States

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